molecular formula C12H24FeO B1143343 1-(Ferrocenyl)ethanol CAS No. 1277-49-2

1-(Ferrocenyl)ethanol

Cat. No.: B1143343
CAS No.: 1277-49-2
M. Wt: 240.16 g/mol
InChI Key: YRBLOJHFEXMPGL-UHFFFAOYSA-N
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Description

1-(Ferrocenyl)ethanol (CAS 1277-49-2) is a ferrocene-derived organometallic compound with the molecular formula C₁₂H₁₄FeO and a molecular weight of 230.08 g/mol . It appears as a yellow crystalline powder with a melting point of 76–79°C, a boiling point of 184.6°C at 760 mmHg, and a density of 1.016 g/cm³ . The compound is synthesized via the reduction of acetyl ferrocene using NaBH₄/CaCl₂ in methanol under reflux, achieving a yield of 87.5% . Key applications include its use as a chiral intermediate in asymmetric catalysis and organometallic synthesis .

Preparation Methods

Traditional Synthesis via Friedel-Crafts Acetylation and Subsequent Reduction

The classical route to 1-(Ferrocenyl)ethanol begins with synthesizing acetylferrocene [(η⁵-C₅H₅)Fe(η⁵-C₅H₄COCH₃)] via Friedel-Crafts acetylation of ferrocene . In this method, ferrocene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The resulting acetylferrocene is then reduced to this compound. While early procedures employed lithium aluminum hydride (LiAlH₄) for this reduction, recent adaptations favor sodium borohydride (NaBH₄) due to its milder reactivity and improved safety profile .

Key Limitations of the Traditional Approach:

  • Multi-step process : Requires separate acetylation and reduction stages.

  • Moderate yields : Historical methods report variable yields (60–80%) due to side reactions during reduction .

  • Environmental concerns : Generates stoichiometric amounts of aluminum waste from Friedel-Crafts catalysis .

Sodium Borohydride Reduction of Ferrocenyl Methyl Ketone

A patent-pending method (CN103570771A) streamlines the synthesis by directly reducing ferrocenyl methyl ketone (synonymous with acetylferrocene) using NaBH₄ in a methanol-water system . This single-step approach eliminates the need for isolating acetylferrocene and achieves near-quantitative yields under optimized conditions.

Reaction Conditions and Optimization:

  • Temperature : Maintained at 0–5°C to mitigate exothermic side reactions and hydrogen gas evolution .

  • Solvent system : Methanol-water (10–30% water by mass) enhances NaBH₄ solubility and reaction homogeneity .

  • Molar ratios :

    • Ferrocenyl methyl ketone : NaBH₄ = 1 : 1.5–2.5

    • Ferrocenyl methyl ketone : methanol = 1 mol : 1000–1500 mL .

Experimental Results from Patent Examples:

ExampleFerrocenyl Methyl Ketone (mol)NaBH₄ (mol)Methanol (mL)Temperature (°C)Yield (%)Purity (%)
10.200.40600098.995.2
20.430.86800599.195.1
30.260.51450596.892.6
46.4212.8412,000097.193.5

Data sourced from CN103570771A .

Advantages Over Traditional Methods:

  • Yield enhancement : Achieves 96–99% yield vs. 60–80% in classical routes .

  • Reduced waste : Aqueous workup minimizes solvent loss, and ammonium chloride quench safely neutralizes excess NaBH₄ .

  • Scalability : Demonstrated effective at multi-molar scales (Example 4) .

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of traditional and modern synthetic routes:

ParameterTraditional Method Patent Method
Steps 2 (acetylation + reduction)1 (direct reduction)
Reducing Agent LiAlH₄ (historical)NaBH₄
Reaction Time 12–24 hours2–4 hours
Yield 60–80%96–99%
Solvent Waste High (dichloromethane, AlCl₃)Low (methanol-water recyclable)
Safety Pyrophoric reagentsMild conditions

Chemical Reactions Analysis

Types of Reactions: 1-(Ferrocenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(ferrocenyl)acetaldehyde or 1-(ferrocenyl)acetic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield ferrocene and ethanol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 1-(Ferrocenyl)acetaldehyde, 1-(ferrocenyl)acetic acid.

    Reduction: Ferrocene, ethanol.

    Substitution: Various substituted ferrocenyl derivatives.

Scientific Research Applications

1-(Ferrocenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organometallic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique redox properties make it useful in studying electron transfer processes in biological systems.

    Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts, due to its electrochemical properties.

Mechanism of Action

The mechanism by which 1-(ferrocenyl)ethanol exerts its effects is primarily related to its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. This redox behavior is crucial in applications such as catalysis and sensing, where the compound can act as an electron mediator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferrocene-Based Alcohols

(a) 1-(Ferrocenyl)ethanol vs. [3]Ferrocenophane Derivatives

[3]Ferrocenophane derivatives, such as those with a diphenylmethylidenyl or diphenylmethylidene backbone, exhibit enhanced cytotoxicity against cancer cell lines (e.g., MDA-MB-231 breast cancer) compared to simple ferrocenyl alcohols like this compound . The constrained [3]ferrocenophane structure likely improves redox activity and interaction with biological targets.

Key Differences :

Property This compound [3]Ferrocenophane Derivatives
Molecular Weight 230.08 g/mol ~400–500 g/mol (varies with substituents)
Cytotoxicity (MDA-MB-231) Moderate (data inferred) High (IC₅₀ < 10 µM in some cases)
Synthetic Complexity Straightforward reduction Multi-step synthesis required

(b) Chiral Ferrocenyl Alcohols

(R)-1-Ferrocenylethanol is used to synthesize chiral ligands for transition-metal catalysts (e.g., Rh, Ir complexes) . Compared to non-chiral analogs, its stereochemistry enables enantioselective reactions, such as hydrogenation.

Non-Ferrocene Alcohols with Similar Functional Groups

(a) 1-(2-Fluorophenyl)ethanol (CAS 445-26-1)

  • Molecular Formula : C₈H₉FO
  • Molecular Weight : 140.16 g/mol
  • Applications : Intermediate in organic synthesis and agrochemicals .

Comparison :

Property This compound 1-(2-Fluorophenyl)ethanol
Redox Activity High (Fe²⁺/Fe³⁺ couple) None (lacks metal center)
Thermal Stability Stable up to 184.6°C Lower (decomposes at ~150°C)
Biological Activity Potential cytotoxicity Limited to non-biological uses

(b) 1-Acetylcyclohexanol (CAS 1123-27-9)

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Applications : Ketone-alcohol hybrid used in polymer chemistry .

Comparison :

Property This compound 1-Acetylcyclohexanol
Solubility Soluble in polar organics Highly soluble in water and ethanol
Catalytic Use Chiral ligand in catalysis No catalytic applications

Functional and Application-Based Comparison

Redox Activity

This compound participates in redox reactions via the Fe²⁺/Fe³⁺ couple. Its oxidation by dicyanobis(phenanthroline)iron(III) follows a mechanism distinct from its ketone analog, 1-(Ferrocenyl)ethanone, due to the hydroxyl group’s electron-donating effects .

Kinetic Data :

  • Rate Constant (Oxidation): Higher for this compound than ethanone derivatives due to stabilization of transition states by the –OH group .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound C₁₂H₁₄FeO 230.08 76–79 184.6
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.16 N/A ~150 (decomposes)
[3]Ferrocenophane Derivative C₂₄H₂₀Fe ~400–500 120–150 >300

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Ferrocenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation of ferrocene with ethylene oxide or acetaldehyde derivatives under acidic catalysis. Key parameters include:

  • Catalyst choice : Lewis acids like BF₃·Et₂O or AlCl₃ are critical for activating the electrophile .
  • Temperature : Reactions often proceed at 0–25°C to minimize side products like oligomerized ferrocene derivatives .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted ferrocene and byproducts. Yield optimization (typically 60–75%) requires strict anhydrous conditions .

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct signals for the hydroxyl proton (~1.5 ppm, broad) and ferrocenyl protons (4.0–4.5 ppm) confirm the structure .
  • IR : O-H stretch (~3400 cm⁻¹) and Fe-Cp vibrations (480–500 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matches theoretical values for C, H, and Fe (e.g., C: 62.4%, H: 6.1%, Fe: 24.2%) .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound in oxidation reactions?

  • Methodological Answer :

  • Kinetic Studies : Oxidation by dicyanobis(phenanthroline)iron(III) ([Fe(phen)₂(CN)₂]⁺) follows a two-step mechanism:

Electron transfer : Ferrocene moiety donates an electron to Fe(III), forming Fe(II) and a ferrocenium intermediate .

Hydroxyl group participation : The ethanol side chain stabilizes the transition state via hydrogen bonding, as shown by deuterium isotope effect studies (k_H/k_D = 1.8) .

  • Thermodynamic Data : ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K) suggest a associative transition state .

Q. How does thermal decomposition of this compound vary under inert vs. oxidative atmospheres?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) :
AtmosphereDecomposition Onset (°C)Major Products
N₂220Fe₃O₄ nanoparticles, carbonaceous residue
O₂180α-Fe₂O₃, CO₂, H₂O
  • Mechanistic Insight : Under N₂, decomposition proceeds via radical-mediated C-O bond cleavage. In O₂, the hydroxyl group facilitates faster oxidation of the ferrocene core .

Q. What computational methods are used to predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level simulations reveal:
  • HOMO-LUMO Gap : 3.2 eV, indicating moderate redox activity .
  • Spin Density Distribution : Localized on the Fe center during oxidation (Mulliken charge: +0.72) .
  • MD Simulations : Solvent effects (e.g., ethanol vs. acetonitrile) alter conformational stability of the hydroxyl group .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Purity : Commercial AlCl₃ often contains moisture, reducing effective Lewis acidity .
  • Ferrocene Reactivity : Substituted ferrocenes (e.g., acetylferrocene) in starting materials compete in alkylation, lowering yields .
  • Validation : Reproducibility improves with rigorous drying of reagents and inline IR monitoring of reaction progress .

Q. Experimental Design Recommendations

Q. How to design an experiment probing the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Derivatization : Convert the hydroxyl group to a tosylate, then substitute with enantiopure ligands (e.g., BINAP) .
  • Catalytic Testing : Use Heck coupling reactions; monitor enantiomeric excess (ee) via chiral HPLC .
  • Control Experiments : Compare with non-ferrocenyl catalysts (e.g., Pd/C) to isolate redox-mediated effects .

Properties

CAS No.

1277-49-2

Molecular Formula

C12H24FeO

Molecular Weight

240.16 g/mol

IUPAC Name

cyclopentane;1-cyclopentylethanol;iron

InChI

InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2;

InChI Key

YRBLOJHFEXMPGL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C1CCCC1)O.C1CCCC1.[Fe]

Origin of Product

United States

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